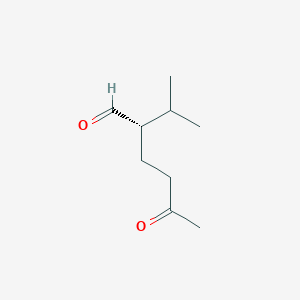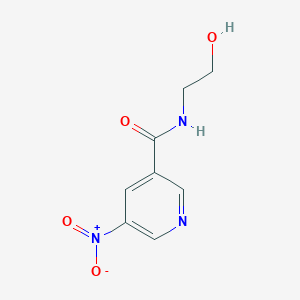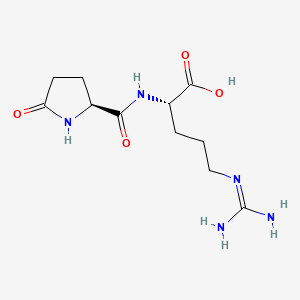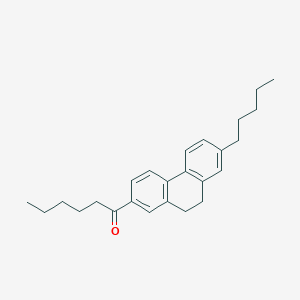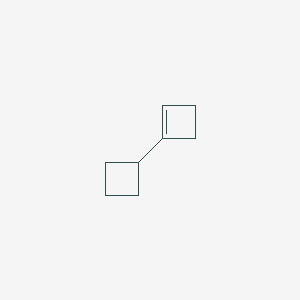
1-Cyclobutylcyclobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylcyclobutene is an organic compound with the molecular formula C8H12. It consists of a cyclobutyl group attached to a cyclobutene ring. This compound is part of the cycloalkene family, characterized by the presence of a double bond within a cyclic structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclobutene can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where two alkenes react under UV light to form the cyclobutene ring. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of cyclobutene rings from cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutylcyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert the double bond in the cyclobutene ring to a single bond, forming cyclobutylcyclobutane.
Substitution: Substitution reactions, particularly with halogens, can lead to the formation of halogenated cyclobutylcyclobutene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylcyclobutane.
Substitution: Halogenated cyclobutylcyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylcyclobutene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex cyclobutane-containing compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclobutanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylcyclobutene involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming new cyclic structures. These reactions are often catalyzed by metal complexes, which facilitate the formation of reactive intermediates. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane: A simple cycloalkane with the formula C4H8.
Cyclobutene: A cycloalkene with the formula C4H6, containing a double bond within the ring.
Cyclopentane: A cycloalkane with the formula C5H10, featuring a five-membered ring.
Uniqueness: 1-Cyclobutylcyclobutene is unique due to its combination of a cyclobutyl group and a cyclobutene ring. This dual-ring structure imparts distinct chemical properties, making it more reactive in certain cycloaddition and substitution reactions compared to simpler cycloalkanes and cycloalkenes .
Eigenschaften
CAS-Nummer |
58372-37-5 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
1-cyclobutylcyclobutene |
InChI |
InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h3,8H,1-2,4-6H2 |
InChI-Schlüssel |
IOMTYJMCCGAODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


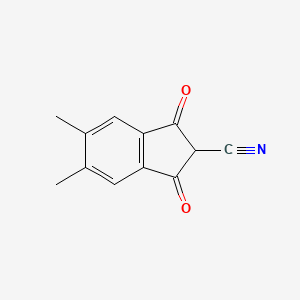
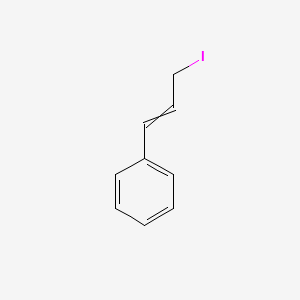
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
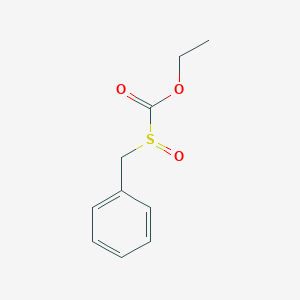
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
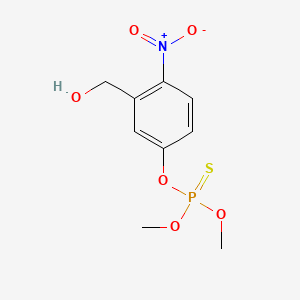
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
